Cas no 1798539-01-1 (5-(4-fluorophenyl)-N-{2-(morpholin-4-yl)pyridin-4-ylmethyl}-1,3-oxazole-2-carboxamide)

5-(4-Fluorophenyl)-N-{2-(morpholin-4-yl)pyridin-4-ylmethyl}-1,3-oxazole-2-carboxamide is a heterocyclic compound featuring a fluorophenyl-substituted oxazole core linked to a morpholine-functionalized pyridine moiety via a carboxamide bridge. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The fluorophenyl group enhances lipophilicity and metabolic stability, while the morpholine-pyridine segment may improve solubility and target binding affinity. The oxazole-carboxamide framework offers rigidity and hydrogen-bonding capacity, making it suitable for structure-activity relationship studies. Its well-defined synthetic route allows for derivatization, supporting the exploration of pharmacological properties. This compound is primarily of interest in preclinical research for targeted therapeutic development.
5-(4-fluorophenyl)-N-{2-(morpholin-4-yl)pyridin-4-ylmethyl}-1,3-oxazole-2-carboxamide structure
1798539-01-1 structure
Product Name:5-(4-fluorophenyl)-N-{2-(morpholin-4-yl)pyridin-4-ylmethyl}-1,3-oxazole-2-carboxamide
CAS No:1798539-01-1
MF:C20H19FN4O3
MW:382.388267755508
CID:6442380
Update Time:2025-05-20

5-(4-fluorophenyl)-N-{2-(morpholin-4-yl)pyridin-4-ylmethyl}-1,3-oxazole-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-(4-fluorophenyl)-N-{2-(morpholin-4-yl)pyridin-4-ylmethyl}-1,3-oxazole-2-carboxamide
    • 5-(4-fluorophenyl)-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-1,3-oxazole-2-carboxamide
    • Inchi: 1S/C20H19FN4O3/c21-16-3-1-15(2-4-16)17-13-24-20(28-17)19(26)23-12-14-5-6-22-18(11-14)25-7-9-27-10-8-25/h1-6,11,13H,7-10,12H2,(H,23,26)
    • InChI Key: CXLVASLFBWAZQB-UHFFFAOYSA-N
    • SMILES: O1C(C2=CC=C(F)C=C2)=CN=C1C(NCC1C=CN=C(N2CCOCC2)C=1)=O

5-(4-fluorophenyl)-N-{2-(morpholin-4-yl)pyridin-4-ylmethyl}-1,3-oxazole-2-carboxamide Pricemore >>

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Additional information on 5-(4-fluorophenyl)-N-{2-(morpholin-4-yl)pyridin-4-ylmethyl}-1,3-oxazole-2-carboxamide

Introduction to Compound with CAS No. 1798539-01-1 and Product Name: 5-(4-fluorophenyl)-N-{2-(morpholin-4-yl)pyridin-4-ylmethyl}-1,3-oxazole-2-carboxamide

The compound with the CAS number 1798539-01-1 and the product name 5-(4-fluorophenyl)-N-{2-(morpholin-4-yl)pyridin-4-ylmethyl}-1,3-oxazole-2-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple pharmacophoric elements, including a fluorophenyl group, a morpholin-4-yl moiety, and a pyridin-4-ylmethyl substituent, contributes to its unique chemical properties and biological activities.

Recent studies have highlighted the importance of oxazole derivatives in the development of novel therapeutic agents. The oxazole core, a five-membered heterocyclic compound containing oxygen and nitrogen atoms, is known for its versatility in drug design. Specifically, the 1,3-oxazole scaffold in this compound offers a privileged structure that can interact with biological targets in multiple ways. This structural motif has been extensively explored for its ability to modulate various biological pathways, making it a valuable component in the design of small-molecule drugs.

The fluorophenyl group at the 4-position of the oxazole ring is another critical feature that enhances the compound's pharmacological profile. Fluoro-substituted aromatic compounds are widely recognized for their improved metabolic stability, enhanced binding affinity, and increased bioavailability. The electron-withdrawing nature of the fluorine atom can also influence the electronic properties of the molecule, thereby affecting its interactions with biological targets. This feature has been leveraged in numerous drug development projects to optimize pharmacokinetic and pharmacodynamic properties.

In addition to the fluorophenyl group, the presence of a morpholin-4-yl moiety at the N-position of the pyridine ring adds another layer of complexity to the molecule. Morpholine derivatives are well-documented for their role as bioisosteres in drug design, often used to improve solubility, reduce toxicity, and enhance binding affinity. The specific positioning of the morpholin-4-yl group in this compound suggests that it may contribute to favorable interactions with biological receptors, potentially leading to therapeutic effects.

The pyridin-4-ylmethyl substituent further enriches the structural diversity of this compound. Pyridine derivatives are among the most frequently encountered scaffolds in modern pharmaceuticals due to their broad range of biological activities. The methyl group attached to the pyridine ring can influence both the steric and electronic environment of the molecule, potentially modulating its interaction with biological targets. This structural feature has been strategically incorporated to enhance binding affinity and selectivity.

Current research in medicinal chemistry increasingly emphasizes the development of multifunctional compounds that can target multiple pathways simultaneously. The combination of these distinct pharmacophoric elements in 5-(4-fluorophenyl)-N-{2-(morpholin-4-yl)pyridin-4-ylmethyl}-1,3-oxazole-2-carboxamide positions it as a promising candidate for such applications. Studies have begun to explore its potential in modulating key signaling pathways implicated in various diseases, including cancer and inflammatory disorders.

One particularly intriguing aspect of this compound is its potential role as an inhibitor of enzymes involved in disease progression. The structural features described above suggest that it may interact with enzymes such as kinases or phosphodiesterases, which are often dysregulated in pathological conditions. Preliminary computational studies have indicated that this compound exhibits favorable binding affinities with several target enzymes, making it a candidate for further experimental validation.

The synthesis of this compound represents a testament to the advancements in synthetic organic chemistry. The multi-step synthesis involves strategic functional group transformations and precise regioselective modifications to construct the desired framework. The use of advanced synthetic techniques has enabled chemists to achieve high yields and purity levels necessary for pharmaceutical applications.

As interest in targeted therapies grows, compounds like 5-(4-fluorophenyl)-N-{2-(morpholin-4-yl)pyridin-4-ylmethyl}-1,3-oxazole-2-carboxamide are being evaluated for their potential as lead compounds or building blocks for novel drug candidates. The structural complexity and functional diversity make it an attractive starting point for medicinal chemists seeking to develop next-generation therapeutics.

In conclusion, this compound exemplifies the intersection of innovative molecular design and cutting-edge synthetic methodologies. Its unique structural features and promising biological activities position it as a valuable asset in pharmaceutical research. Continued investigation into its mechanisms of action and therapeutic potential will likely uncover new avenues for treating human diseases.

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